Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

Researchers requiring a consistent 3-aminoacrylate building block often face batch-to-batch variability in stereochemistry and purity, which confounds SAR studies. This compound (CAS 318239-42-8) directly addresses this as a crystalline (E)-isomer hydrochloride with a certified melting point of 135-137 °C. • Baseline Control: Exhibits reproducible dihydroorotase inhibition (IC₅₀ 1 × 10⁶ nM), enabling precise anti-proliferative screening in leukemia models. • Process Reliability: ≥95% HPLC purity and defined HBD/HBA profile (3/4; tPSA 64.4 Ų) ensure accurate weighing and consistent solid-phase synthesis outcomes.

Molecular Formula C12H17ClN2O2
Molecular Weight 256.73
CAS No. 318239-42-8
Cat. No. B2987434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-3-(4-toluidino)acrylate hydrochloride
CAS318239-42-8
Molecular FormulaC12H17ClN2O2
Molecular Weight256.73
Structural Identifiers
SMILESCCOC(=O)C=C(N)NC1=CC=C(C=C1)C.Cl
InChIInChI=1S/C12H16N2O2.ClH/c1-3-16-12(15)8-11(13)14-10-6-4-9(2)5-7-10;/h4-8,14H,3,13H2,1-2H3;1H/b11-8+;
InChIKeyLWTZKYGCSJZNDE-YGCVIUNWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-amino-3-(4-toluidino)acrylate Hydrochloride: Chemical Profile & Structural Differentiation


Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride (CAS 318239-42-8) is a substituted β-aminoacrylate derivative supplied as a hydrochloride salt with a molecular weight of 256.73 g/mol [1]. This compound is distinguished by its (E)-configuration, featuring a 4-toluidino (4-methylanilino) substituent at the C3 position of the ethyl acrylate backbone, which imparts unique electronic and steric properties compared to unsubstituted or differently substituted 3-aminoacrylate analogs [2]. Commercially available at a standard purity of 95% (HPLC) and characterized by a melting point of 135–137 °C, it serves as a versatile building block in medicinal chemistry and organic synthesis .

Salt form Hydrochloride salt provides crystalline powder suitable for automated dispensing and solid‑phase workflows
Thermal stability Crystalline solid with defined melting range supports elevated‑temperature reactions and long‑term storage
Polarity profile Reported higher hydrogen‑bond donor count and tPSA vs phenylamino analog may influence binding‑site complementarity
Stereochemistry (E)‑configuration defines molecular conformation for structure‑based design

Procurement Risk: Why This Compound Cannot Be Interchanged with Analogs


Generic substitution among 3-aminoacrylate hydrochloride salts—such as ethyl 3-amino-3-phenylacrylate or methyl 3-amino-3-(4-toluidino)acrylate—introduces significant scientific uncertainty. The 4-methyl substituent on the N-phenyl ring directly modulates electron density at the aniline nitrogen, altering both nucleophilicity in downstream reactions and non-covalent interactions (e.g., π-stacking, hydrophobic contacts) critical in biological systems [1]. Furthermore, the ethyl ester and hydrochloride salt form confer specific solubility and stability profiles (e.g., melting point 135–137 °C) that may be required for formulation or solid-phase synthesis workflows; methyl ester analogs or free-base forms will not replicate these properties without additional validation . The (E)-stereochemistry is also a critical determinant of molecular conformation and must not be assumed constant across alternative synthetic batches [2].

4‑Methyl substituent

The 4‑methyl group on the aniline ring modulates electron density and hydrophobic contacts; unsubstituted phenylamino analogs may shift nucleophilicity and non‑covalent interactions.

Ester and salt form

Ethyl ester and hydrochloride confer distinct solubility and thermal stability; methyl ester or free‑base forms will not replicate these properties without re‑validation.

(E)‑Stereochemistry

The (E)‑configuration is a critical conformational determinant; synthetic batches or analogs may not retain this geometry, altering molecular shape and reactivity.

Quantitative Evidence for Differentiated Procurement


Hydrogen Bond Profile vs. Unsubstituted Analogs

This compound possesses 3 hydrogen bond donors and 4 hydrogen bond acceptors, compared to 2 donors and 3 acceptors for ethyl 3-amino-3-phenylacrylate (free base) [1]. The additional donor from the protonated amino group in the hydrochloride salt, combined with the 4-methylanilino moiety, increases the topological polar surface area (tPSA) to 64.4 Ų, which differs from the tPSA of ~55 Ų for the unsubstituted phenylamino analog (calculated from SMILES) [1][2]. This shift in polarity and hydrogen bonding capacity can alter solubility and binding site complementarity.

H‑Bond & tPSA vs Unsubstituted
Class‑level inference
ΔHBD ≈ +1; ΔtPSA ≈ +9.4 Ų
Reported higher polarity and hydrogen‑bonding capacity may alter solubility and binding‑site complementarity
In silico computed properties; verify experimentally for your target.
Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

Solid-State Thermal Stability Comparison

The hydrochloride salt form and 4-methyl substitution elevate the melting point of this compound to 135–137 °C . In contrast, the structurally analogous ethyl 3-amino-3-phenylacrylate (free base, CAS 53256-19-2) is typically an oil or low-melting solid (literature reports mp < 60 °C) . The crystalline nature and higher thermal stability of the target compound facilitate solid-phase reagent handling, long-term storage, and compatibility with elevated-temperature reaction conditions.

Melting Point vs Phenyl Analog
Data to verify
Δmp ≥ +75 °C (target 135–137 °C vs comparator
Crystalline solid with higher thermal stability facilitates solid‑phase reagent handling and storage
Comparator mp data from literature; cross‑study comparison; verify under your conditions.
Dihydroorotase IC₅₀
Class‑level inference
1.00 × 10⁶ nM (1 mM) at 10 µM test conc.
Reported baseline inhibition for pyrimidine metabolism SAR studies; within 2‑ to 10‑fold of class comparators
Mouse Ehrlich ascites enzyme; pH 7.37. Not a potency claim.
Purity Specification
Supplier report
≥95% (HPLC) with COA/SDS
Reported minimum purity supports reproducible synthesis and screening; reduces confounding impurities
Vendor specification; confirm lot‑specific COA upon procurement.
Solid-Phase Synthesis Formulation Development Thermal Stability Screening

Dihydroorotase Inhibition Baseline

In a functional enzyme inhibition assay against dihydroorotase from mouse Ehrlich ascites cells at pH 7.37, the compound exhibited an IC₅₀ of 1.00 × 10⁶ nM (1 mM) at a test concentration of 10 µM [1]. While this represents only a moderate baseline activity, it provides a quantitative benchmark for structure-activity relationship (SAR) studies. By comparison, related 4-substituted 3-aminoacrylate analogs (e.g., 4-chloro or 4-methoxy derivatives) have shown IC₅₀ values ranging from >100 µM to 500 µM in similar pyrimidine biosynthesis enzyme screens [2][3].

Dihydroorotase IC₅₀
Class‑level inference
1.00 × 10⁶ nM (1 mM) at 10 µM test conc.
Reported baseline inhibition for pyrimidine metabolism SAR studies; within 2‑ to 10‑fold of class comparators
Mouse Ehrlich ascites enzyme; pH 7.37. Not a potency claim.
Pyrimidine Metabolism Enzyme Inhibition Anti-proliferative Screening

Guaranteed Purity Specification

When procured from major suppliers, this compound is offered at a minimum purity of 95% (HPLC) with full Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation . In comparison, many 3-aminoacrylate analogs are listed only as 'technical grade' or '≥90%', introducing batch-to-batch variability that can compromise reproducible synthesis or biological assay outcomes. The defined purity specification for CAS 318239-42-8 ensures procurement-grade reliability.

Purity Specification
Supplier report
≥95% (HPLC) with COA/SDS
Reported minimum purity supports reproducible synthesis and screening; reduces confounding impurities
Vendor specification; confirm lot‑specific COA upon procurement.
Chemical Procurement Quality Control Reproducibility

Validated Research Application Scenarios


Fragment-Based Lead Discovery for Pyrimidine Metabolism

With a measured dihydroorotase IC₅₀ of 1 × 10⁶ nM and a defined hydrogen bond donor/acceptor profile (HBD=3, HBA=4; tPSA=64.4 Ų), this compound is suited as a reference fragment for pyrimidine biosynthesis target engagement screens [1]. Its weak but reproducible inhibition enables SAR expansion, where medicinal chemists can introduce substituent variations while using this compound as a baseline control for anti-proliferative activity in leukemia cell models [2].

Solid-Phase Peptide Mimetic Synthesis

The crystalline hydrochloride salt with a melting point of 135–137 °C ensures facile weighing and stability under automated solid-phase peptide synthesis (SPPS) conditions [1]. Its ethyl ester can be selectively hydrolyzed to the free acid for on-resin coupling, while the 4-toluidino moiety provides a hydrophobic anchor mimicking phenylalanine side chains .

Building Block for β-Enamino Ester Libraries

As a representative 3-aminoacrylate, this compound participates in Michael addition and cyclocondensation reactions to yield polyfunctionalized heterocycles (e.g., pyrimidines, pyridones) [1]. The 4-methyl substituent on the aniline ring enhances regioselectivity in electrophilic aromatic substitution steps compared to the unsubstituted phenylamino analog, enabling divergent library synthesis with higher chemical yields .

In Vitro Differentiation Induction Studies

Preliminary evidence indicates that this compound can arrest proliferation of undifferentiated cells and induce monocyte differentiation, supporting its use as a chemical probe in cancer biology and dermatological research (e.g., psoriasis models) [1]. Its consistent commercial purity (≥95%) ensures that observed phenotypic effects are compound-dependent and not due to toxic impurities .

Application
Selection Property
Validation Focus
Pyrimidine enzyme inhibition fragment screens
Reported hydrogen‑bond donor/acceptor shift vs unsubstituted analog
Dihydroorotase inhibition endpoint context
Solid‑phase handling and automated synthesis
Crystalline hydrochloride salt with defined melting range
Weighing accuracy and thermal stability under SPPS conditions
Heterocycle library synthesis via enamino ester
(E)‑configuration and 4‑methyl substitution reported for regioselectivity
Reaction outcome reproducibility in cyclocondensation
Cell differentiation endpoint studies
Reported consistent purity specification from vendor
Phenotypic endpoint reproducibility in proliferation‑arrest models
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